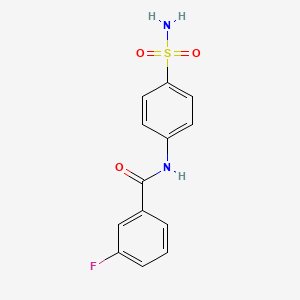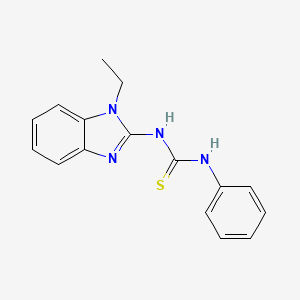![molecular formula C14H15N3S B5598826 1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE](/img/structure/B5598826.png)
1-(ETHYLSULFANYL)-3-IMINO-5,6,7,8-TETRAHYDRO-3H-PYRROLO[1,2-A]INDOL-2-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is a complex organic compound featuring an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide, typically involves the construction of the indole ring system followed by functionalization. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Buchwald-Hartwig Amination:
Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides, which can be further cyclized to form indole derivatives.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and catalytic processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems and advanced catalysts .
化学反応の分析
Types of Reactions
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce indole-2-amines .
科学的研究の応用
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide has several scientific research applications:
作用機序
The mechanism of action of 1-(ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(Ethylsulfanyl)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-2-yl cyanide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl and imino groups, along with the cyanide moiety, differentiates it from other indole derivatives and provides unique opportunities for chemical modification and application .
特性
IUPAC Name |
3-ethylsulfanyl-1-imino-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-18-13-10(8-15)14(16)17-11-6-4-3-5-9(11)7-12(13)17/h7,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMSPNIVZGFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=N)N2C1=CC3=C2CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-hydroxy-3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B5598745.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)
![Ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate](/img/structure/B5598760.png)


![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)
![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone](/img/structure/B5598843.png)
